6-(Benzo[d]thiazol-2-yl)picolinic acid
Overview
Description
6-(Benzo[d]thiazol-2-yl)picolinic acid is a heterocyclic compound that features both a benzothiazole and a picolinic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzothiazole ring is known for its biological activity, while the picolinic acid moiety is often involved in metal chelation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[d]thiazol-2-yl)picolinic acid typically involves the condensation of 2-aminobenzenethiol with picolinic acid derivatives. One common method includes the use of a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(Benzo[d]thiazol-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
6-(Benzo[d]thiazol-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Benzo[d]thiazol-2-yl)picolinic acid involves its interaction with molecular targets through its benzothiazole and picolinic acid moieties. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the picolinic acid moiety.
Picolinic Acid: Contains the picolinic acid moiety but lacks the benzothiazole ring.
6-(Benzo[d]thiazol-2-yl)nicotinic acid: Similar structure but with a nicotinic acid moiety instead of picolinic acid.
Uniqueness
6-(Benzo[d]thiazol-2-yl)picolinic acid is unique due to the combination of the benzothiazole and picolinic acid moieties, which confer both biological activity and metal-chelating properties. This dual functionality makes it particularly valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-yl)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)10-6-3-5-9(14-10)12-15-8-4-1-2-7-11(8)18-12/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUESIVJCRCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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